5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
Overview
Description
5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole, also known as 4-Methoxyphenylphenylimidazole (4-MeO-PPi), is a chemical compound that belongs to the imidazole class of compounds. It has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. In
Scientific Research Applications
Corrosion Inhibition
Research demonstrates the effectiveness of imidazole derivatives, including those related to 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole, as corrosion inhibitors. These compounds exhibit strong adsorption properties and are effective in preventing corrosion of materials like mild steel in acidic solutions. Their inhibition efficiency can be as high as 96%, and they are considered mixed types of corrosion inhibitors (Prashanth et al., 2021).
Biological Activities
Imidazole derivatives show significant biological activities, including antimicrobial and anticancer properties. They are important in medicinal chemistry for their ability to improve pharmacokinetic characteristics, enhancing solubility and bioavailability of pharmaceutical compounds (Ramanathan, 2017).
Non-Linear Optical (NLO) Material
Certain imidazole derivatives have been identified as potential non-linear optical materials due to their favorable optical properties. They exhibit enhanced fluorescence in the presence of transition metal ions and have significant potential for use in NLO devices (Jayabharathi et al., 2012).
Anti-Inflammatory and Antifungal Agents
Imidazole derivatives, structurally related to 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole, have been synthesized and tested for anti-inflammatory and antifungal activities. Some of these compounds have shown promising results as dual-acting agents with minimal gastrointestinal irritation (Husain et al., 2013).
Photochromic Properties
Imidazole derivatives exhibit photochromic properties, which change when exposed to light. This feature makes them suitable for applications in photochromic materials, which can have wide-ranging uses, from sensors to display technologies (Bai et al., 2010).
properties
IUPAC Name |
5-(4-methoxyphenyl)-2-phenyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-19-14-9-7-12(8-10-14)15-11-17-16(18-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUBRROOFQATFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475997 | |
Record name | 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole | |
CAS RN |
53458-08-5 | |
Record name | 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.